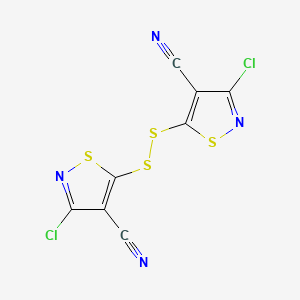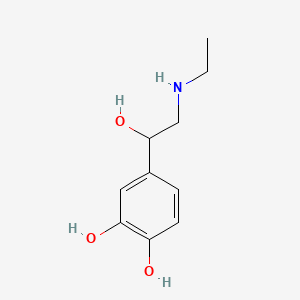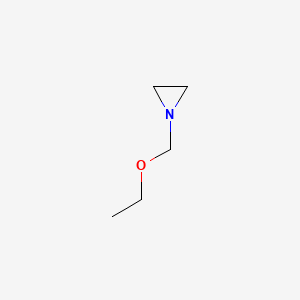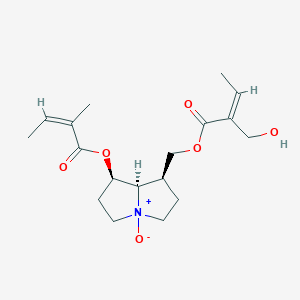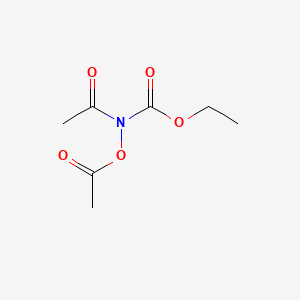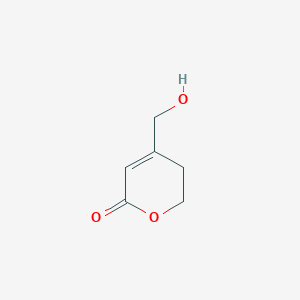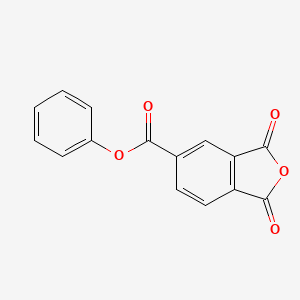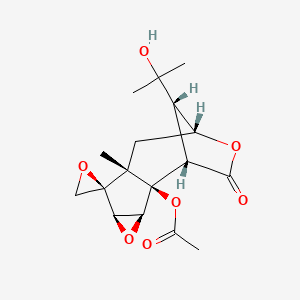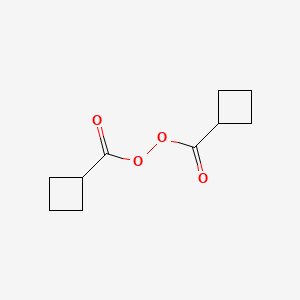
Cyclobutanecarbonyl cyclobutanecarboperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutanoyl peroxide is an organic peroxide compound characterized by a four-membered cyclobutane ring attached to a peroxide group. This compound is known for its high reactivity due to the strained ring structure and the presence of the peroxide group, making it a valuable reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclobutanoyl peroxide can be synthesized through the reaction of cyclobutanone with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate hydroperoxide, which then undergoes further reaction to form the desired peroxide compound.
Industrial Production Methods: On an industrial scale, cyclobutanoyl peroxide is produced using similar methods but optimized for higher yields and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclobutanoyl peroxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under certain conditions, it can be reduced to form cyclobutanol and other products.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides. Conditions often involve acidic or basic environments.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used to replace the peroxide group, often under mild conditions to prevent decomposition.
Major Products Formed:
Oxidation: Products include cyclobutanone and other oxidized derivatives.
Reduction: Cyclobutanol and related alcohols are common products.
Substitution: Depending on the nucleophile, products can include a wide range of substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Cyclobutanoyl peroxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclobutane derivatives.
Biology: Its reactivity makes it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential as an antimicrobial agent is ongoing, given its ability to generate reactive oxygen species.
Industry: It is used in polymerization reactions and as a curing agent for certain types of resins and elastomers.
Mécanisme D'action
Cyclobutanoyl peroxide can be compared with other organic peroxides such as benzoyl peroxide and hydrogen peroxide:
Benzoyl Peroxide: Similar in its ability to generate free radicals, but benzoyl peroxide is more commonly used in topical acne treatments and polymerization processes.
Hydrogen Peroxide: A simpler peroxide, widely used as a disinfectant and bleaching agent. It is less reactive than cyclobutanoyl peroxide but more versatile in its applications.
Comparaison Avec Des Composés Similaires
- Benzoyl peroxide
- Hydrogen peroxide
- Di-tert-butyl peroxide
- Methyl ethyl ketone peroxide
Cyclobutanoyl peroxide stands out due to its unique cyclobutane ring structure, which imparts additional strain and reactivity compared to other peroxides.
Propriétés
Numéro CAS |
1607-27-8 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
cyclobutanecarbonyl cyclobutanecarboperoxoate |
InChI |
InChI=1S/C10H14O4/c11-9(7-3-1-4-7)13-14-10(12)8-5-2-6-8/h7-8H,1-6H2 |
Clé InChI |
YVYXBIOZSJWLIY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(=O)OOC(=O)C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


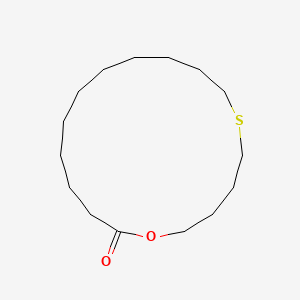
![3-[2-[(1E,3E,5E)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B14752077.png)
![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)
